

Spectroscopic Analysis of 4-Nitrophenyl Trifluoroacetate: A Technical Guide

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Compound of Interest

Compound Name: 4-Nitrophenyl trifluoroacetate

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Nitrophenyl trifluoroacetate**, a key reagent in chemical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics.

Spectroscopic Data Summary

The structural integrity and purity of **4-Nitrophenyl trifluoroacetate** can be effectively determined through a combination of NMR and IR spectroscopy. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, and IR spectroscopy.

Table 1: ^1H NMR Spectroscopic Data for 4-Nitrophenyl trifluoroacetate

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.41	d	9.2	2H, Ar-H (ortho to NO_2)
7.55	d	9.2	2H, Ar-H (meta to NO_2)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data for 4-Nitrophenyl trifluoroacetate

Chemical Shift (δ) ppm	Assignment
155.0	C-O (aromatic)
154.7 (q, J = 289 Hz)	C=O (ester)
146.5	C-NO ₂ (aromatic)
125.6	CH (aromatic)
122.3	CH (aromatic)
115.4 (q, J = 42 Hz)	CF ₃

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: IR Spectroscopic Data for 4-Nitrophenyl trifluoroacetate

Wavenumber (cm ⁻¹)	Assignment
1800-1780	C=O Stretch (ester)
1595	C=C Stretch (aromatic)
1525	N-O Asymmetric Stretch (nitro)
1350	N-O Symmetric Stretch (nitro)
1210, 1150	C-F Stretch
1190	C-O Stretch (ester)

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following protocols outline the methodologies for obtaining the NMR and IR

spectra of **4-Nitrophenyl trifluoroacetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of 5-10 mg of **4-Nitrophenyl trifluoroacetate** is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl_3) within a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
- **^1H NMR Spectroscopy:** The ^1H NMR spectrum is recorded on a 400 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A sufficient number of scans are averaged to achieve an adequate signal-to-noise ratio.
- **^{13}C NMR Spectroscopy:** The ^{13}C NMR spectrum is acquired on the same spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence is utilized to simplify the spectrum. Key parameters include a 45° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds. A larger number of scans is typically required compared to ^1H NMR to obtain a spectrum with good signal-to-noise.
- **Data Processing:** The raw data (Free Induction Decay - FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. The chemical shifts are referenced to the internal standard (TMS for ^1H) or the residual solvent peak (CDCl_3 at 77.16 ppm for ^{13}C).

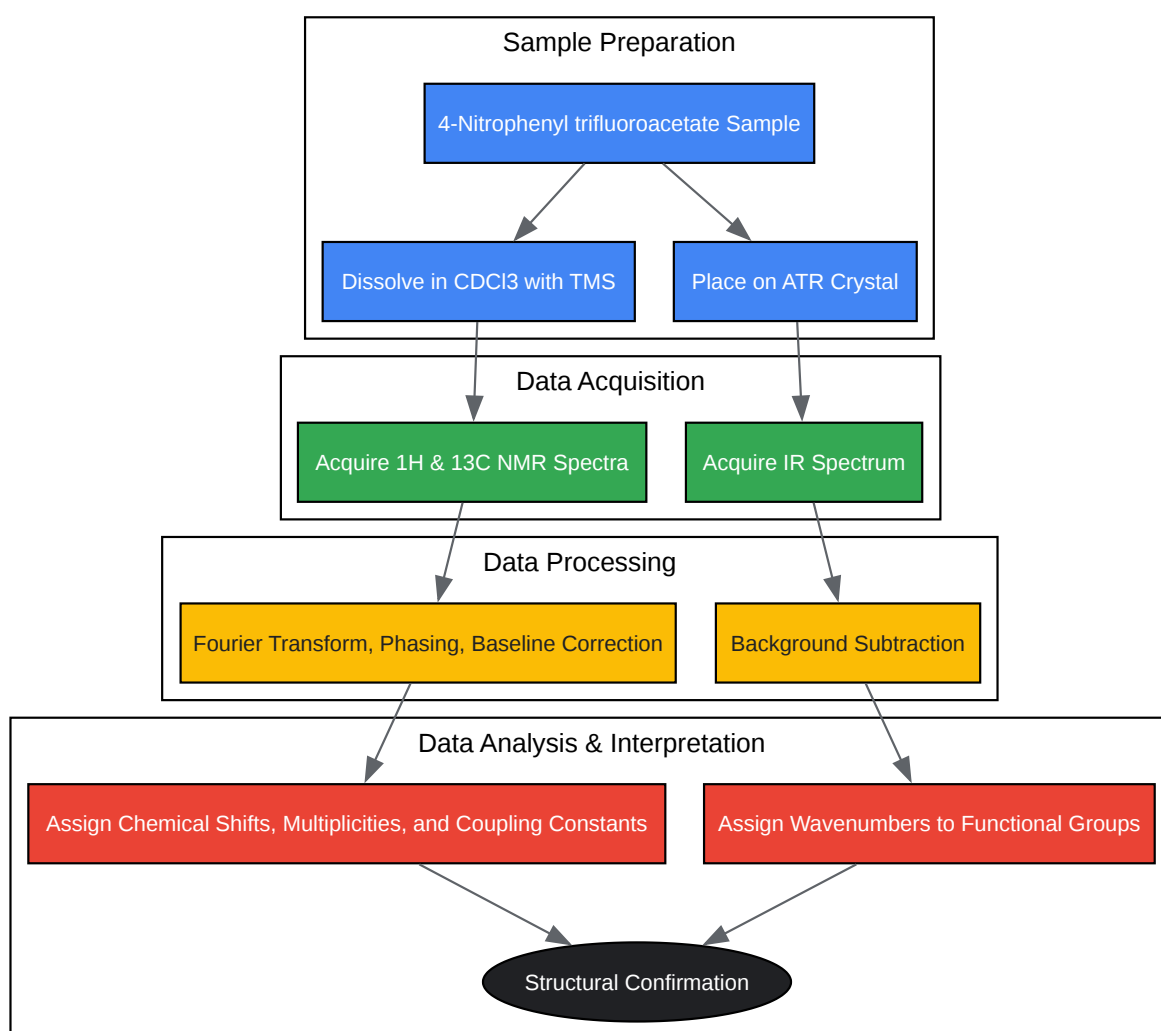
Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of solid **4-Nitrophenyl trifluoroacetate** is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier-Transform Infrared (FTIR) spectrometer. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., chloroform), depositing the solution onto a KBr plate, and allowing the solvent to evaporate.
- **Data Acquisition:** A background spectrum of the empty ATR crystal or KBr plate is recorded. The sample spectrum is then acquired over a range of 4000 to 400 cm^{-1} . Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are then identified and assigned to the corresponding functional group vibrations.

Visualization of Spectroscopic Workflow

The logical flow of analyzing a chemical compound using spectroscopic methods can be visualized as follows:



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Caption: Workflow for the spectroscopic analysis of **4-Nitrophenyl trifluoroacetate**.

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